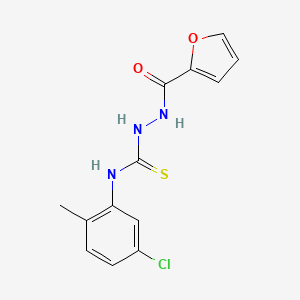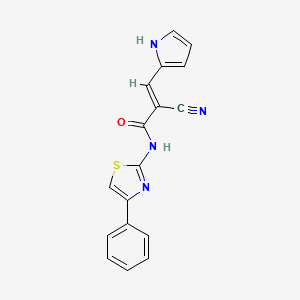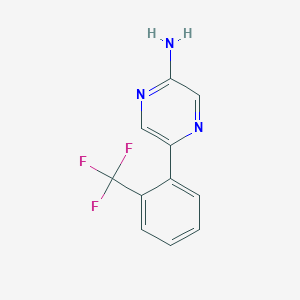![molecular formula C15H17N3OS B4279895 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B4279895.png)
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
概要
説明
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a thioether linkage connecting it to an acetamide moiety The phenylethyl group attached to the nitrogen atom of the acetamide further enhances its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the following steps:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 4-methyl-2-chloropyrimidine with a thiol compound, such as ethanethiol, under basic conditions to form the thioether linkage. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Acetamide Formation: : The thioether intermediate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide moiety. This reaction is typically performed under acidic conditions using a catalyst like pyridine or triethylamine.
-
Attachment of the Phenylethyl Group: : The final step involves the introduction of the phenylethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the acetamide intermediate with a phenylethyl halide, such as phenylethyl bromide, in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recycling and waste management are also crucial aspects of industrial synthesis to minimize environmental impact.
化学反応の分析
Types of Reactions
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
-
Oxidation: : The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
-
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, where the methyl group at the 4-position can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran complex (BH3-THF)
Substitution: Amines, thiols, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
科学的研究の応用
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
-
Biology: : This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
-
Medicine: : Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new therapeutic agents.
-
Industry: : In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and pyrimidine ring allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
2-[(4-methyl-2-pyrimidinyl)thio]acetamide: Lacks the phenylethyl group, resulting in different biological activities and properties.
N-(1-phenylethyl)acetamide: Lacks the thioether linkage and pyrimidine ring, leading to distinct chemical and biological characteristics.
4-methyl-2-pyrimidinethiol: Contains the pyrimidine ring and thioether linkage but lacks the acetamide moiety, affecting its reactivity and applications.
Uniqueness
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide stands out due to its unique combination of structural features, including the thioether linkage, pyrimidine ring, acetamide moiety, and phenylethyl group. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-8-9-16-15(17-11)20-10-14(19)18-12(2)13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIJLZYMQDRPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(aminocarbonyl)-4-methyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279825.png)
![ethyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4279841.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4279846.png)
![2-{[(4-ethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4279853.png)
![N-(4-fluoro-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4279857.png)

![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4279864.png)
![N-methyl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4279872.png)
![dimethyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4279876.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-cyclohexylurea](/img/structure/B4279890.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-cyclohex-3-en-1-ylmethylidene]piperidine-4-carbohydrazide](/img/structure/B4279905.png)


